tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl carbamate group attached to the 4-position of a 3-fluoropyridine ring via a methyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the carbamate group, yielding the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological targets. It can also be used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate
- tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate
- tert-Butyl ((3-iodopyridin-4-yl)methyl)carbamate
Comparison: tert-Butyl ((3-fluoropyridin-4-yl)methyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C11H15FN2O2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-[(3-fluoropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
YBVJWILZLGIGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)F |
Origin of Product |
United States |
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